molecular formula C17H17Cl3N4O4S2 B2372026 4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide CAS No. 294658-44-9

4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B2372026
CAS No.: 294658-44-9
M. Wt: 511.82
InChI Key: LYOQSTRXZXQVFD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-methoxybenzoyl core, a trichloroethyl group, and a 4-sulfamoylphenylcarbamothioyl moiety. Its structure combines electron-donating (methoxy) and electron-withdrawing (trichloroethyl, sulfamoyl) groups, which influence its physicochemical properties and biological interactions. Synthesis typically involves multi-step reactions, including nucleophilic substitutions and thiourea formation, as seen in analogous compounds .

Properties

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N4O4S2/c1-28-12-6-2-10(3-7-12)14(25)23-15(17(18,19)20)24-16(29)22-11-4-8-13(9-5-11)30(21,26)27/h2-9,15H,1H3,(H,23,25)(H2,21,26,27)(H2,22,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOQSTRXZXQVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the aminosulfonylphenyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with a suitable carbonothioylating agent to form the aminosulfonylphenyl intermediate.

    Introduction of the trichloroethyl group: The intermediate is then reacted with trichloroethylamine under controlled conditions to introduce the trichloroethyl group.

    Coupling with methoxybenzamide: Finally, the product is coupled with 4-methoxybenzoyl chloride to form the desired compound.

Chemical Reactions Analysis

4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features:

Compound Name Core Structure Substituents Key Differences
4-Methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide Benzamide 4-methoxy, trichloroethyl, 4-sulfamoylphenylcarbamothioyl Reference compound
AMG5445 () Benzamide 4-methoxy, trichloroethyl, 4-chlorophenylsulfanyl Sulfamoyl vs. chlorophenylsulfanyl
Compound 4 () Benzamide 2,4-dichloro, trichloroethyl, 1,3,4-thiadiazole Thiadiazole ring instead of sulfamoyl
Compound 7 () Benzamide 4-methoxy, piperazine-thiophenesulfonyl Piperazine-thiophene vs. sulfamoylphenyl
2-Chloro-N-(4-methoxyphenyl)-benzamide () Benzamide 2-chloro, 4-methoxyphenyl Simpler structure, lacks trichloroethyl

Key Insights :

  • Sulfamoyl vs.
Pharmacological and Computational Studies
  • Molecular Docking :
    • Compound 4 () exhibits a ∆G of −8.4 kcal/mol with dihydrofolate reductase (DHFR), while AMG5445 () shows species-specific TRPA1 antagonism (human IC₅₀ = 0.3 μM vs. rat IC₅₀ = 1.2 μM). The main compound’s sulfamoyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
  • Activity Trends :
    • Electron-Withdrawing Groups : Trichloroethyl and sulfamoyl groups improve target affinity but may reduce solubility.
    • Methoxy Position : Para-substitution (vs. ortho/meta) optimizes steric and electronic interactions, as seen in 4-methoxybenzamide derivatives .

Biological Activity

4-Methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C17H17Cl3N4O4S2
  • Molecular Weight : 419.7 g/mol
  • IUPAC Name : N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioyl]amino]ethyl]benzamide

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Binding : It can interact with various receptors, potentially impacting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds often exhibit significant antimicrobial activity. A study focusing on similar sulfamoyl-containing benzamides demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

Several studies have explored the anticancer properties of benzamide derivatives. For instance:

  • A derivative similar to this compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell proliferation.
  • The compound's ability to induce apoptosis in cancer cells was also noted, suggesting a potential role in cancer therapy.

Case Study 1: Antiviral Activity

A related study evaluated the antiviral effects of benzamide derivatives against Hepatitis B Virus (HBV). The compound was found to significantly reduce HBV replication in vitro by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication. The IC50 value for this derivative was reported at approximately 5 µM, indicating potent antiviral activity.

Case Study 2: Toxicity Profile

Another critical aspect of evaluating biological activity is understanding the toxicity profile. In a toxicity assessment involving animal models, the compound demonstrated a low acute toxicity level with no significant adverse effects at therapeutic doses.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC17H17Cl3N4O4S2Antimicrobial, anticancer
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamideC13H14ClN3O3Antiviral against HBV
N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)acetamideC16H16Cl3N3O3SAnticancer

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